Fmoc-Val-Ala-PAB

Übersicht

Beschreibung

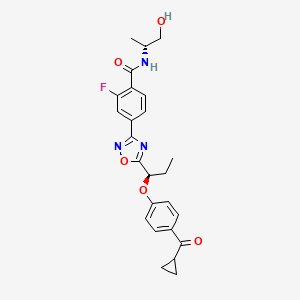

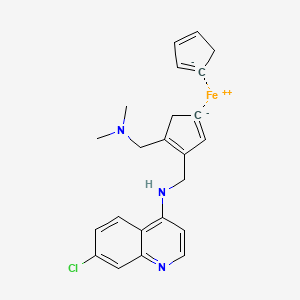

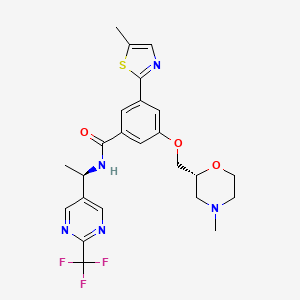

Fmoc-Val-Ala-PAB, also known as Fmoc-Val-Ala-PAB-OH, is a peptide cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . The Val-Ala will specifically be cleaved by Cathepsin B . The Fmoc group can be deprotected under basic conditions to obtain the free amine which can be used for further conjugations .

Synthesis Analysis

The synthesis of Fmoc-Val-Ala-PAB involves the reaction of Fmoc-Val-OH with L-alanine to generate Fmoc-Val-Ala-OH. Then, Fmoc-Val-Ala-OH is reacted with PAP to produce Fmoc-Val-Ala-PAP-OH .

Molecular Structure Analysis

The molecular formula of Fmoc-Val-Ala-PAB is C30H33N3O5 . It has a molecular weight of 515.60 .

Chemical Reactions Analysis

Fmoc-Val-Ala-PAB is a cleavable ADC linker. The Val-Ala is effectively cleaved by lysosomal proteolytic enzymes while being highly stable in human plasma . The Fmoc group can be deprotected under basic conditions to obtain the free amine which can be used for further conjugations .

Physical And Chemical Properties Analysis

Fmoc-Val-Ala-PAB appears as a white to light yellow powder or crystal . It is stable if stored as directed and should be protected from light and heat .

Wissenschaftliche Forschungsanwendungen

Engineering Enzyme-Cleavable Oligonucleotides

- Application Summary: This research involves the development of enzyme-cleavable oligonucleotides using Val-Ala-02 and Val-Ala-Chalcone phosphoramidites. These oligonucleotides contain cleavable linkers that can be used to achieve stimulus-responsive and site-specific cleavage of DNA .

- Methods of Application: The researchers were inspired by the cathepsin B-sensitive dipeptide linkers in antibody–drug conjugates (ADCs) such as Adcetris. They developed Val-Ala-02 and Val-Ala-Chalcone phosphoramidites for the automated synthesis of enzyme-cleavable oligonucleotides .

- Results or Outcomes: Cathepsin B digests Val-Ala-02 and Val-Ala-Chalcone linkers efficiently, enabling cleavage of oligonucleotides into two components or release of small-molecule payloads .

Development and Biochemical Characterization of Self-Immolative Linker Containing GnRH-III-Drug Conjugates

- Application Summary: This research involves the development of cleavable, self-immolative GnRH-III-drug conjugates which consist of a p-aminobenzyloxycarbonyl (PABC) spacer between a cathepsin B-cleavable dipeptide (Val-Ala, Val-Cit) and the classical anticancer drugs daunorubicin (Dau) and paclitaxel (PTX) .

- Methods of Application: The researchers synthesized cleavable GnRH-III bioconjugates and non-cleavable GnRH-III-drug conjugates. They analyzed all compounds for their antiproliferative activity .

- Results or Outcomes: The cleavable GnRH-III bioconjugates revealed a growth inhibitory effect on GnRH receptor-expressing A2780 ovarian cancer cells, while their activity was reduced on Panc-1 pancreatic cancer cells exhibiting a lower GnRH receptor level .

Antibody-Drug Conjugates (ADCs) Synthesis

- Application Summary: “Fmoc-Val-Ala-PAB” is a peptide cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs). The Val-Ala will specifically be cleaved by Cathepsin B. The Fmoc group can be deprotected under basic conditions to obtain the free amine which can be used for further conjugations .

- Methods of Application: The compound is used as a linker to connect an antibody with a drug. The linker is stable in the bloodstream but cleaves to release the drug once inside the target cell .

- Results or Outcomes: The use of this linker in ADCs allows for targeted drug delivery, increasing the effectiveness of the drug and reducing side effects .

Targeted Tumor Therapy

- Application Summary: “Fmoc-Val-Ala-PAB” is used in targeted tumor therapy. It is part of a conjugate that binds to GnRH receptors on cancer cells, allowing for targeted drug delivery .

- Methods of Application: The compound is used as part of a conjugate that includes a drug and a targeting moiety. The conjugate binds to GnRH receptors on cancer cells, and the drug is released inside the cell .

- Results or Outcomes: This method allows for targeted delivery of drugs to cancer cells, potentially increasing the effectiveness of the drug and reducing side effects .

Synthesis of Antibody-Drug Conjugates (ADCs) for Targeted Drug Delivery

- Application Summary: “Fmoc-Val-Ala-PAB” is a peptide cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs). The Val-Ala will specifically be cleaved by Cathepsin B. The Fmoc group can be deprotected under basic conditions to obtain the free amine which can be used for further conjugations .

- Methods of Application: The compound is used as a linker to connect an antibody with a drug. The linker is stable in the bloodstream but cleaves to release the drug once inside the target cell .

- Results or Outcomes: The use of this linker in ADCs allows for targeted drug delivery, increasing the effectiveness of the drug and reducing side effects .

Synthesis of PEGylated ADCs

- Application Summary: “Fmoc-Val-Ala-PAB-PNP” is a peptide cleavable ADC linker used in the synthesis of PEGylated antibody-drug conjugates (ADCs). The Val-Ala will specifically be cleaved by Cathepsin B. The Fmoc group can be deprotected under basic conditions to obtain the free amine which can be used for further conjugations .

- Methods of Application: The compound is used as a linker to connect an antibody with a drug. The linker is stable in the bloodstream but cleaves to release the drug once inside the target cell .

- Results or Outcomes: The use of this linker in PEGylated ADCs allows for targeted drug delivery, increasing the effectiveness of the drug and reducing side effects .

Safety And Hazards

Eigenschaften

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2S)-1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H33N3O5/c1-18(2)27(29(36)31-19(3)28(35)32-21-14-12-20(16-34)13-15-21)33-30(37)38-17-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,18-19,26-27,34H,16-17H2,1-3H3,(H,31,36)(H,32,35)(H,33,37)/t19-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIEQFKSWCKVBTP-PPHZAIPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](C(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H33N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Val-Ala-PAB | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-Isopropylphenyl)-2-(4-((4-methylpiperazin-1-yl)methyl)piperidin-1-yl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B607438.png)

![3-(1H-benzo[d]imidazol-2-yl)-4-hydroxyquinolin-2(1H)-one](/img/structure/B607444.png)

![2-(8-Tert-butyl-3-methyl-1,2-dioxaspiro[4.5]decan-3-yl)ethanol](/img/structure/B607457.png)